molecular formula C6H5BrO2 B057236 2-Bromo-1-furan-2-yl-ethanone CAS No. 15109-94-1

2-Bromo-1-furan-2-yl-ethanone

Cat. No. B057236
Key on ui cas rn: 15109-94-1
M. Wt: 189.01 g/mol
InChI Key: UIALGUXSAGHRLD-UHFFFAOYSA-N
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Patent
US05856511

Procedure details

To a 5 liter round bottomed flask is added 2-acetylfuran (440 grams, 4 moles) and 2.4 liters of ethyl ether at 5 C in an ice bath. To this solution is added, dropwise over a period of two hours, with vigorous stirring, 230 mL bromine (713 grams, 4.46 moles). After the bromine addition is complete, the reaction mixture is stirred for an additional two hours, and then quenched with the addition of 300 mL of water. The mixture is then allowed to separate overnight, and the ether layer is washed with water (3×300 mL), dried over magnesium sulfate, and filtered. Removal of the solvent affords the title product having 1H-NMR (CDCl3) delta 7.53 (t, 1J, J=0.72 Hz), 7.21 (d, 1H, J=3.68 Hz), 6.46 (dd, 1H, J=3.66 Hz and 1.48 Hz), 4.20 (s, 2H). 13C (CDCl3 189.22, 150.12, 147.61, 119.42, 112.93, 30.46 ppm.
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)(=[O:3])[CH3:2].[Br:9]Br>C(OCC)C>[Br:9][CH2:2][C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)=[O:3]

Inputs

Step One
Name
Quantity
440 g
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Name
Quantity
2.4 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
230 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for an additional two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with the addition of 300 mL of water
CUSTOM
Type
CUSTOM
Details
to separate overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the ether layer is washed with water (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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